Phomosine D

Beschreibung

Eigenschaften

IUPAC Name |

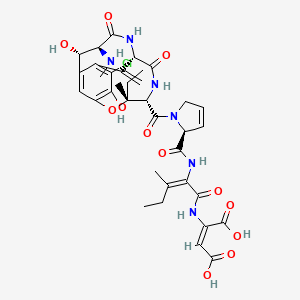

methyl 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O7/c1-8-5-12(20)11(7-19)13(6-8)25-17-9(2)14(18(23)24-4)15(21)10(3)16(17)22/h5-6,19-22H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFYVKDXNWPWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2=C(C(=C(C(=C2C)C(=O)OC)O)C)O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Provenance of Phomosine D: A Technical Guide for Researchers

An In-depth Exploration of the Fungal Endophyte Phomopsis sp. as the Natural Source of the Bioactive Biaryl Ether, Phomosine D

This technical guide provides a comprehensive overview of the natural source, isolation, and biological context of this compound, a biaryl ether of interest to the scientific community. The content is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies and a structured presentation of available data.

Executive Summary

This compound is a naturally occurring biaryl ether compound. Scientific literature indicates that the primary source of this compound is an endophytic fungus identified as a species of Phomopsis . This fungus was isolated from the host plant Adenocarpus foliolosus , a shrub native to the Canary Islands. While specific quantitative yields for this compound are not widely reported in publicly accessible literature, the general productivity of Phomopsis species for similar secondary metabolites suggests that fermentation of this endophytic fungus is a viable method for obtaining this compound. The biological activity of the broader class of phomosine compounds points towards potential antimicrobial properties. This guide synthesizes the available information to provide a detailed protocol for the isolation of this compound and discusses its potential biological significance.

Natural Source and Host Organism

This compound is produced by an endophytic fungus, Phomopsis sp. , which resides within the tissues of its host plant, Adenocarpus foliolosus . Endophytic fungi have gained significant attention as prolific producers of novel bioactive secondary metabolites. The symbiotic relationship between the endophyte and its host can influence the production of these compounds.

Table 1: Source Organism and Host Information

| Parameter | Description |

| Producing Organism | Phomopsis sp. (endophytic fungus) |

| Host Plant | Adenocarpus foliolosus |

| Host Plant Family | Fabaceae |

| Geographic Origin of Host | Canary Islands |

| Ecological Niche | Endophyte (lives within plant tissues without causing disease) |

Experimental Protocols

While the full textual details of the original isolation paper are not broadly available, a comprehensive experimental protocol can be constructed based on established methodologies for the cultivation of Phomopsis species and the extraction of similar biaryl ether compounds.

Fungal Culture and Fermentation

The production of this compound is achieved through the fermentation of the endophytic fungus Phomopsis sp.

Protocol 1: Cultivation of Phomopsis sp.

-

Strain Maintenance: The Phomopsis sp. isolate is maintained on Potato Dextrose Agar (PDA) slants at 4°C and sub-cultured every 4-6 weeks to ensure viability.

-

Seed Culture Preparation:

-

Agar plugs (approximately 0.5 x 0.5 cm) from a mature PDA culture are used to inoculate 250 mL Erlenmeyer flasks containing 50 mL of Potato Dextrose Broth (PDB).

-

The seed cultures are incubated at 25-28°C on a rotary shaker at 150-180 rpm for 5-7 days.

-

-

Large-Scale Fermentation:

-

A solid-state fermentation approach is often employed for Phomopsis species to enhance secondary metabolite production.

-

Autoclavable rice medium is prepared in 1 L Erlenmeyer flasks (e.g., 100 g of rice and 100 mL of distilled water per flask).

-

Each flask is inoculated with 5-10 mL of the seed culture.

-

The flasks are incubated under static conditions at 25-28°C for 21-30 days in the dark.

-

Extraction and Purification of this compound

Following the fermentation period, the fungal biomass and rice medium are harvested for the extraction of this compound.

Protocol 2: Extraction and Isolation of this compound

-

Extraction:

-

The entire contents of the fermentation flasks are extracted exhaustively with ethyl acetate (B1210297) (EtOAc) at room temperature. This process is typically repeated three times to ensure complete extraction of the secondary metabolites.

-

The combined EtOAc extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in a minimal amount of methanol (B129727) and then partitioned against n-hexane to remove nonpolar constituents such as fatty acids.

-

The methanolic layer is then diluted with water and partitioned against dichloromethane (B109758) or chloroform (B151607) to extract compounds of intermediate polarity, including this compound.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The dichloromethane/chloroform fraction is subjected to silica gel column chromatography using a gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved by preparative HPLC on a C18 column with a suitable solvent system (e.g., a gradient of methanol and water).

-

Quantitative Data

Table 2: Reported Yields of Secondary Metabolites from Phomopsis sp.

| Compound | Phomopsis Species | Fermentation Type | Yield | Reference |

| Phomoxanthone A | Phomopsis sp. 33# | Solid-state (rice) | 5.2 g from 250 g crude extract | (Huang et al., 2016) |

| Mycoepoxydiene | Phomopsis sp. Hant25 | Liquid culture | up to 354 mg/L | (Intara et al., 2011) |

| Pinoresinol diglucoside | Phomopsis sp. XP-8 | Liquid culture | 11.65 mg/L | (Shi et al., 2012) |

Note: The yield of this compound is expected to be within a similar range to other biaryl ethers produced by this genus, but this would need to be determined empirically.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.

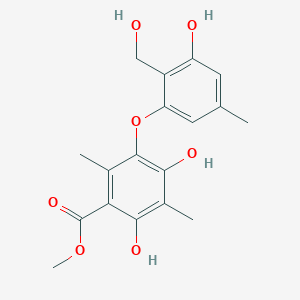

Caption: General workflow for this compound isolation.

Putative Signaling Pathway

While the specific signaling pathway targeted by this compound has not been elucidated, the known antifungal activity of related biaryl ethers suggests a potential mechanism involving the disruption of fungal cell membrane integrity or key enzymatic processes. A hypothetical signaling pathway for antifungal action is depicted below.

Caption: Putative antifungal mechanism of this compound.

Conclusion

This compound is a promising natural product originating from the endophytic fungus Phomopsis sp. The methodologies outlined in this guide provide a robust framework for its isolation and further study. Future research should focus on optimizing fermentation conditions to improve yields, fully elucidating its biological mechanism of action, and exploring its potential therapeutic applications. The unique ecological niche of its source organism underscores the vast potential of endophytic fungi as a reservoir for novel drug discovery.

The Natural Provenance of Phomosine D: A Technical Guide for Researchers

An In-depth Exploration of the Fungal Endophyte Phomopsis sp. as the Natural Source of the Bioactive Biaryl Ether, Phomosine D

This technical guide provides a comprehensive overview of the natural source, isolation, and biological context of this compound, a biaryl ether of interest to the scientific community. The content is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies and a structured presentation of available data.

Executive Summary

This compound is a naturally occurring biaryl ether compound. Scientific literature indicates that the primary source of this compound is an endophytic fungus identified as a species of Phomopsis . This fungus was isolated from the host plant Adenocarpus foliolosus , a shrub native to the Canary Islands. While specific quantitative yields for this compound are not widely reported in publicly accessible literature, the general productivity of Phomopsis species for similar secondary metabolites suggests that fermentation of this endophytic fungus is a viable method for obtaining this compound. The biological activity of the broader class of phomosine compounds points towards potential antimicrobial properties. This guide synthesizes the available information to provide a detailed protocol for the isolation of this compound and discusses its potential biological significance.

Natural Source and Host Organism

This compound is produced by an endophytic fungus, Phomopsis sp. , which resides within the tissues of its host plant, Adenocarpus foliolosus . Endophytic fungi have gained significant attention as prolific producers of novel bioactive secondary metabolites. The symbiotic relationship between the endophyte and its host can influence the production of these compounds.

Table 1: Source Organism and Host Information

| Parameter | Description |

| Producing Organism | Phomopsis sp. (endophytic fungus) |

| Host Plant | Adenocarpus foliolosus |

| Host Plant Family | Fabaceae |

| Geographic Origin of Host | Canary Islands |

| Ecological Niche | Endophyte (lives within plant tissues without causing disease) |

Experimental Protocols

While the full textual details of the original isolation paper are not broadly available, a comprehensive experimental protocol can be constructed based on established methodologies for the cultivation of Phomopsis species and the extraction of similar biaryl ether compounds.

Fungal Culture and Fermentation

The production of this compound is achieved through the fermentation of the endophytic fungus Phomopsis sp.

Protocol 1: Cultivation of Phomopsis sp.

-

Strain Maintenance: The Phomopsis sp. isolate is maintained on Potato Dextrose Agar (PDA) slants at 4°C and sub-cultured every 4-6 weeks to ensure viability.

-

Seed Culture Preparation:

-

Agar plugs (approximately 0.5 x 0.5 cm) from a mature PDA culture are used to inoculate 250 mL Erlenmeyer flasks containing 50 mL of Potato Dextrose Broth (PDB).

-

The seed cultures are incubated at 25-28°C on a rotary shaker at 150-180 rpm for 5-7 days.

-

-

Large-Scale Fermentation:

-

A solid-state fermentation approach is often employed for Phomopsis species to enhance secondary metabolite production.

-

Autoclavable rice medium is prepared in 1 L Erlenmeyer flasks (e.g., 100 g of rice and 100 mL of distilled water per flask).

-

Each flask is inoculated with 5-10 mL of the seed culture.

-

The flasks are incubated under static conditions at 25-28°C for 21-30 days in the dark.

-

Extraction and Purification of this compound

Following the fermentation period, the fungal biomass and rice medium are harvested for the extraction of this compound.

Protocol 2: Extraction and Isolation of this compound

-

Extraction:

-

The entire contents of the fermentation flasks are extracted exhaustively with ethyl acetate (B1210297) (EtOAc) at room temperature. This process is typically repeated three times to ensure complete extraction of the secondary metabolites.

-

The combined EtOAc extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in a minimal amount of methanol (B129727) and then partitioned against n-hexane to remove nonpolar constituents such as fatty acids.

-

The methanolic layer is then diluted with water and partitioned against dichloromethane (B109758) or chloroform (B151607) to extract compounds of intermediate polarity, including this compound.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The dichloromethane/chloroform fraction is subjected to silica gel column chromatography using a gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved by preparative HPLC on a C18 column with a suitable solvent system (e.g., a gradient of methanol and water).

-

Quantitative Data

Table 2: Reported Yields of Secondary Metabolites from Phomopsis sp.

| Compound | Phomopsis Species | Fermentation Type | Yield | Reference |

| Phomoxanthone A | Phomopsis sp. 33# | Solid-state (rice) | 5.2 g from 250 g crude extract | (Huang et al., 2016) |

| Mycoepoxydiene | Phomopsis sp. Hant25 | Liquid culture | up to 354 mg/L | (Intara et al., 2011) |

| Pinoresinol diglucoside | Phomopsis sp. XP-8 | Liquid culture | 11.65 mg/L | (Shi et al., 2012) |

Note: The yield of this compound is expected to be within a similar range to other biaryl ethers produced by this genus, but this would need to be determined empirically.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.

Caption: General workflow for this compound isolation.

Putative Signaling Pathway

While the specific signaling pathway targeted by this compound has not been elucidated, the known antifungal activity of related biaryl ethers suggests a potential mechanism involving the disruption of fungal cell membrane integrity or key enzymatic processes. A hypothetical signaling pathway for antifungal action is depicted below.

Caption: Putative antifungal mechanism of this compound.

Conclusion

This compound is a promising natural product originating from the endophytic fungus Phomopsis sp. The methodologies outlined in this guide provide a robust framework for its isolation and further study. Future research should focus on optimizing fermentation conditions to improve yields, fully elucidating its biological mechanism of action, and exploring its potential therapeutic applications. The unique ecological niche of its source organism underscores the vast potential of endophytic fungi as a reservoir for novel drug discovery.

The Natural Provenance of Phomosine D: A Technical Guide for Researchers

An In-depth Exploration of the Fungal Endophyte Phomopsis sp. as the Natural Source of the Bioactive Biaryl Ether, Phomosine D

This technical guide provides a comprehensive overview of the natural source, isolation, and biological context of this compound, a biaryl ether of interest to the scientific community. The content is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies and a structured presentation of available data.

Executive Summary

This compound is a naturally occurring biaryl ether compound. Scientific literature indicates that the primary source of this compound is an endophytic fungus identified as a species of Phomopsis . This fungus was isolated from the host plant Adenocarpus foliolosus , a shrub native to the Canary Islands. While specific quantitative yields for this compound are not widely reported in publicly accessible literature, the general productivity of Phomopsis species for similar secondary metabolites suggests that fermentation of this endophytic fungus is a viable method for obtaining this compound. The biological activity of the broader class of phomosine compounds points towards potential antimicrobial properties. This guide synthesizes the available information to provide a detailed protocol for the isolation of this compound and discusses its potential biological significance.

Natural Source and Host Organism

This compound is produced by an endophytic fungus, Phomopsis sp. , which resides within the tissues of its host plant, Adenocarpus foliolosus . Endophytic fungi have gained significant attention as prolific producers of novel bioactive secondary metabolites. The symbiotic relationship between the endophyte and its host can influence the production of these compounds.

Table 1: Source Organism and Host Information

| Parameter | Description |

| Producing Organism | Phomopsis sp. (endophytic fungus) |

| Host Plant | Adenocarpus foliolosus |

| Host Plant Family | Fabaceae |

| Geographic Origin of Host | Canary Islands |

| Ecological Niche | Endophyte (lives within plant tissues without causing disease) |

Experimental Protocols

While the full textual details of the original isolation paper are not broadly available, a comprehensive experimental protocol can be constructed based on established methodologies for the cultivation of Phomopsis species and the extraction of similar biaryl ether compounds.

Fungal Culture and Fermentation

The production of this compound is achieved through the fermentation of the endophytic fungus Phomopsis sp.

Protocol 1: Cultivation of Phomopsis sp.

-

Strain Maintenance: The Phomopsis sp. isolate is maintained on Potato Dextrose Agar (PDA) slants at 4°C and sub-cultured every 4-6 weeks to ensure viability.

-

Seed Culture Preparation:

-

Agar plugs (approximately 0.5 x 0.5 cm) from a mature PDA culture are used to inoculate 250 mL Erlenmeyer flasks containing 50 mL of Potato Dextrose Broth (PDB).

-

The seed cultures are incubated at 25-28°C on a rotary shaker at 150-180 rpm for 5-7 days.

-

-

Large-Scale Fermentation:

-

A solid-state fermentation approach is often employed for Phomopsis species to enhance secondary metabolite production.

-

Autoclavable rice medium is prepared in 1 L Erlenmeyer flasks (e.g., 100 g of rice and 100 mL of distilled water per flask).

-

Each flask is inoculated with 5-10 mL of the seed culture.

-

The flasks are incubated under static conditions at 25-28°C for 21-30 days in the dark.

-

Extraction and Purification of this compound

Following the fermentation period, the fungal biomass and rice medium are harvested for the extraction of this compound.

Protocol 2: Extraction and Isolation of this compound

-

Extraction:

-

The entire contents of the fermentation flasks are extracted exhaustively with ethyl acetate (EtOAc) at room temperature. This process is typically repeated three times to ensure complete extraction of the secondary metabolites.

-

The combined EtOAc extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in a minimal amount of methanol and then partitioned against n-hexane to remove nonpolar constituents such as fatty acids.

-

The methanolic layer is then diluted with water and partitioned against dichloromethane or chloroform to extract compounds of intermediate polarity, including this compound.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The dichloromethane/chloroform fraction is subjected to silica gel column chromatography using a gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved by preparative HPLC on a C18 column with a suitable solvent system (e.g., a gradient of methanol and water).

-

Quantitative Data

Table 2: Reported Yields of Secondary Metabolites from Phomopsis sp.

| Compound | Phomopsis Species | Fermentation Type | Yield | Reference |

| Phomoxanthone A | Phomopsis sp. 33# | Solid-state (rice) | 5.2 g from 250 g crude extract | (Huang et al., 2016) |

| Mycoepoxydiene | Phomopsis sp. Hant25 | Liquid culture | up to 354 mg/L | (Intara et al., 2011) |

| Pinoresinol diglucoside | Phomopsis sp. XP-8 | Liquid culture | 11.65 mg/L | (Shi et al., 2012) |

Note: The yield of this compound is expected to be within a similar range to other biaryl ethers produced by this genus, but this would need to be determined empirically.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.

Caption: General workflow for this compound isolation.

Putative Signaling Pathway

While the specific signaling pathway targeted by this compound has not been elucidated, the known antifungal activity of related biaryl ethers suggests a potential mechanism involving the disruption of fungal cell membrane integrity or key enzymatic processes. A hypothetical signaling pathway for antifungal action is depicted below.

Caption: Putative antifungal mechanism of this compound.

Conclusion

This compound is a promising natural product originating from the endophytic fungus Phomopsis sp. The methodologies outlined in this guide provide a robust framework for its isolation and further study. Future research should focus on optimizing fermentation conditions to improve yields, fully elucidating its biological mechanism of action, and exploring its potential therapeutic applications. The unique ecological niche of its source organism underscores the vast potential of endophytic fungi as a reservoir for novel drug discovery.

An In-depth Technical Guide to the Secondary Metabolites of Phomopsis sp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Phomopsis, the anamorph of Diaporthe, is a prolific and versatile producer of a vast array of secondary metabolites. These compounds, not essential for the primary growth of the fungus, play crucial roles in its ecological interactions and have garnered significant attention from the scientific community for their diverse and potent biological activities. As endophytes, pathogens, and saprobes, Phomopsis species are found in a wide range of terrestrial and marine environments, leading to a remarkable chemical diversity in their metabolic products.[1][2][3][4][5][6] This guide provides a comprehensive technical overview of the secondary metabolites from Phomopsis sp., focusing on their chemical classification, biological activities, and the experimental methodologies used for their discovery and characterization.

Chemical Diversity of Phomopsis sp. Secondary Metabolites

The secondary metabolites produced by Phomopsis sp. are structurally diverse and can be broadly categorized into several major classes, with polyketides being the most abundant.[1][2][3][6] Other significant classes include terpenoids, alkaloids, cytochalasins, steroids, and flavonoids.[5]

Table 1: Major Classes of Secondary Metabolites from Phomopsis sp.

| Chemical Class | Description | Examples |

| Polyketides | A large and structurally diverse group of natural products synthesized through the condensation of acetyl-CoA and malonyl-CoA subunits. This class includes xanthones, chromones, and pyrones.[1][2][3][6] | Phomoxanthones, Cytochalasins, Alternariol |

| Terpenoids | A class of naturally occurring organic chemicals derived from isoprene (B109036) units. They are classified by the number of isoprene units they contain. | Phomenes (sesquiterpenoids) |

| Alkaloids | A group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. | Phomopsins |

| Cytochalasins | A group of fungal metabolites characterized by a highly substituted perhydroisoindolone ring system fused to a macrocyclic ring. | Cytochalasin H, Cytochalasin J |

| Steroids | A class of organic compounds with a characteristic four-ring steroid nucleus. | Ergosterol peroxide |

| Flavonoids | A class of plant and fungal secondary metabolites with a general structure of a 15-carbon skeleton. |

Biological Activities of Phomopsis sp. Secondary Metabolites

The secondary metabolites from Phomopsis sp. exhibit a wide spectrum of biological activities, making them promising candidates for drug discovery and development. These activities include cytotoxic, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4][5][6]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for some of the most potent bioactive secondary metabolites isolated from Phomopsis sp..

Table 2: Cytotoxic Activity of Phomopsis sp. Secondary Metabolites (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| Phomoxanthone A | A549 (Lung carcinoma) | 2.6 | [2] |

| Phomoxanthone A | PC3 (Prostate cancer) | 2.4 | [2] |

| Phomoxanthone B | NB4 (Promyelocytic leukemia) | 5.2 | [2] |

| Phomoxanthone B | A549 (Lung carcinoma) | 7.8 | [2] |

| Phomoxanthone B | SHSY5Y (Neuroblastoma) | 9.2 | [2] |

| Phomoxanthone B | PC3 (Prostate cancer) | 6.5 | [2] |

| Phomoxanthone B | MCF7 (Breast cancer) | 8.1 | [2] |

| Cytochalasin H | Various cancer cell lines | 0.07 - 7.8 | [3] |

| A Xanthone derivative | HEp-2 (Larynx carcinoma) | 9 | [3] |

| A Xanthone derivative | HepG2 (Hepatocellular carcinoma) | 16 | [3] |

| Two Xanthone derivatives | A549 (Lung carcinoma) | 3.6 - 8.7 | [3] |

| Two Xanthone derivatives | SHSY5Y (Neuroblastoma) | 3.6 - 8.7 | [3] |

Table 3: Antimicrobial Activity of Phomopsis sp. Secondary Metabolites (MIC values)

| Compound | Microorganism | MIC | Reference |

| Phomolide B | Staphylococcus aureus | 6.25 µg/mL | [1][7][8] |

| Phomolide B | Methicillin-resistant S. aureus (MRSA) | 6.25 µg/mL | [1][7][8] |

| Colletotricholide A | Staphylococcus aureus | 1.56 µg/mL | [1] |

| Hydroxyvertixanthone | Candida albicans | 128 µg/mL | [2] |

| Hydroxyvertixanthone | Escherichia coli | 256 µg/mL | [2] |

| Hydroxyvertixanthone | Staphylococcus aureus | 256 µg/mL | [2] |

Experimental Protocols

The discovery and characterization of novel secondary metabolites from Phomopsis sp. involve a series of systematic experimental procedures.

Fungal Isolation and Cultivation

-

Isolation: Endophytic Phomopsis species are typically isolated from surface-sterilized plant tissues (leaves, stems, roots) plated on a suitable growth medium such as Potato Dextrose Agar (B569324) (PDA).

-

Identification: Fungal isolates are identified based on morphological characteristics and molecular techniques, primarily through sequencing of the internal transcribed spacer (ITS) region of the ribosomal DNA.

-

Cultivation for Metabolite Production: For large-scale production of secondary metabolites, the fungus is cultivated in solid or liquid media. Common solid substrates include rice, corn meal, or PDA. Liquid fermentation is often carried out in Potato Dextrose Broth (PDB) or other nutrient-rich media in shake flasks or fermenters. Incubation is typically performed at room temperature for several weeks.

Extraction and Isolation of Secondary Metabolites

-

Extraction: The fungal culture (mycelium and/or culture broth) is extracted with organic solvents of increasing polarity, such as ethyl acetate, methanol, or a mixture of chloroform (B151607) and methanol. The crude extract is obtained after evaporation of the solvent.

-

Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solvent-solvent partitioning or column chromatography over silica (B1680970) gel. This separates the complex mixture into simpler fractions based on polarity.

-

Purification: Individual compounds are purified from the fractions using a combination of chromatographic techniques. High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18), is the most common method for final purification. Other techniques like Sephadex LH-20 column chromatography may also be employed.

Structure Elucidation

The chemical structure of a purified secondary metabolite is determined using a combination of spectroscopic and spectrometric methods:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the relative stereochemistry.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

-

Chiroptical Methods: Electronic Circular Dichroism (ECD) and Optical Rotation (OR) are used to determine the absolute configuration of chiral molecules, often in combination with quantum chemical calculations.

Bioassays

Purified compounds are screened for various biological activities using established in vitro assays:

-

Cytotoxicity Assays: The cytotoxic activity against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

-

Antimicrobial Assays: The antibacterial and antifungal activities are determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar diffusion methods.

-

Enzyme Inhibition Assays: Specific assays are used to evaluate the inhibitory activity against particular enzymes, such as acetylcholinesterase.

-

Antioxidant Assays: The antioxidant potential can be assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Visualizations: Workflows and Pathways

Experimental Workflow for Bioactive Metabolite Discovery

The following diagram illustrates the general workflow for the discovery of bioactive secondary metabolites from Phomopsis sp..

Biosynthetic Pathways of Major Secondary Metabolites

The biosynthesis of the diverse secondary metabolites in Phomopsis sp. follows complex enzymatic pathways. The diagrams below provide a simplified overview of the biosynthesis of polyketides and terpenoids.

Polyketide Biosynthesis

Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The pathway starts with a starter unit (usually acetyl-CoA) and extender units (usually malonyl-CoA).

Terpenoid Biosynthesis

Terpenoids are derived from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) pathway in fungi.

Conclusion and Future Perspectives

Phomopsis species represent a rich and largely untapped source of novel, bioactive secondary metabolites with significant potential for pharmaceutical and agrochemical applications. The continued exploration of these fungi, particularly from unique ecological niches, is likely to yield new chemical entities with diverse biological activities. Future research should focus on the application of modern analytical techniques, such as genomics and metabolomics, to accelerate the discovery of novel compounds and to elucidate their biosynthetic pathways. Furthermore, a deeper understanding of the regulatory networks governing secondary metabolism in Phomopsis will be crucial for developing strategies to enhance the production of desired compounds through metabolic engineering. The information presented in this guide serves as a valuable resource for researchers dedicated to harnessing the chemical potential of this fascinating fungal genus.

References

- 1. Bioactive Secondary Metabolites from Phomopsis sp., an Endophytic Fungus from Senna spectabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Secondary Metabolites of Phomopsis sp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Phomopsis, the anamorph of Diaporthe, is a prolific and versatile producer of a vast array of secondary metabolites. These compounds, not essential for the primary growth of the fungus, play crucial roles in its ecological interactions and have garnered significant attention from the scientific community for their diverse and potent biological activities. As endophytes, pathogens, and saprobes, Phomopsis species are found in a wide range of terrestrial and marine environments, leading to a remarkable chemical diversity in their metabolic products.[1][2][3][4][5][6] This guide provides a comprehensive technical overview of the secondary metabolites from Phomopsis sp., focusing on their chemical classification, biological activities, and the experimental methodologies used for their discovery and characterization.

Chemical Diversity of Phomopsis sp. Secondary Metabolites

The secondary metabolites produced by Phomopsis sp. are structurally diverse and can be broadly categorized into several major classes, with polyketides being the most abundant.[1][2][3][6] Other significant classes include terpenoids, alkaloids, cytochalasins, steroids, and flavonoids.[5]

Table 1: Major Classes of Secondary Metabolites from Phomopsis sp.

| Chemical Class | Description | Examples |

| Polyketides | A large and structurally diverse group of natural products synthesized through the condensation of acetyl-CoA and malonyl-CoA subunits. This class includes xanthones, chromones, and pyrones.[1][2][3][6] | Phomoxanthones, Cytochalasins, Alternariol |

| Terpenoids | A class of naturally occurring organic chemicals derived from isoprene (B109036) units. They are classified by the number of isoprene units they contain. | Phomenes (sesquiterpenoids) |

| Alkaloids | A group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. | Phomopsins |

| Cytochalasins | A group of fungal metabolites characterized by a highly substituted perhydroisoindolone ring system fused to a macrocyclic ring. | Cytochalasin H, Cytochalasin J |

| Steroids | A class of organic compounds with a characteristic four-ring steroid nucleus. | Ergosterol peroxide |

| Flavonoids | A class of plant and fungal secondary metabolites with a general structure of a 15-carbon skeleton. |

Biological Activities of Phomopsis sp. Secondary Metabolites

The secondary metabolites from Phomopsis sp. exhibit a wide spectrum of biological activities, making them promising candidates for drug discovery and development. These activities include cytotoxic, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4][5][6]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for some of the most potent bioactive secondary metabolites isolated from Phomopsis sp..

Table 2: Cytotoxic Activity of Phomopsis sp. Secondary Metabolites (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| Phomoxanthone A | A549 (Lung carcinoma) | 2.6 | [2] |

| Phomoxanthone A | PC3 (Prostate cancer) | 2.4 | [2] |

| Phomoxanthone B | NB4 (Promyelocytic leukemia) | 5.2 | [2] |

| Phomoxanthone B | A549 (Lung carcinoma) | 7.8 | [2] |

| Phomoxanthone B | SHSY5Y (Neuroblastoma) | 9.2 | [2] |

| Phomoxanthone B | PC3 (Prostate cancer) | 6.5 | [2] |

| Phomoxanthone B | MCF7 (Breast cancer) | 8.1 | [2] |

| Cytochalasin H | Various cancer cell lines | 0.07 - 7.8 | [3] |

| A Xanthone derivative | HEp-2 (Larynx carcinoma) | 9 | [3] |

| A Xanthone derivative | HepG2 (Hepatocellular carcinoma) | 16 | [3] |

| Two Xanthone derivatives | A549 (Lung carcinoma) | 3.6 - 8.7 | [3] |

| Two Xanthone derivatives | SHSY5Y (Neuroblastoma) | 3.6 - 8.7 | [3] |

Table 3: Antimicrobial Activity of Phomopsis sp. Secondary Metabolites (MIC values)

| Compound | Microorganism | MIC | Reference |

| Phomolide B | Staphylococcus aureus | 6.25 µg/mL | [1][7][8] |

| Phomolide B | Methicillin-resistant S. aureus (MRSA) | 6.25 µg/mL | [1][7][8] |

| Colletotricholide A | Staphylococcus aureus | 1.56 µg/mL | [1] |

| Hydroxyvertixanthone | Candida albicans | 128 µg/mL | [2] |

| Hydroxyvertixanthone | Escherichia coli | 256 µg/mL | [2] |

| Hydroxyvertixanthone | Staphylococcus aureus | 256 µg/mL | [2] |

Experimental Protocols

The discovery and characterization of novel secondary metabolites from Phomopsis sp. involve a series of systematic experimental procedures.

Fungal Isolation and Cultivation

-

Isolation: Endophytic Phomopsis species are typically isolated from surface-sterilized plant tissues (leaves, stems, roots) plated on a suitable growth medium such as Potato Dextrose Agar (B569324) (PDA).

-

Identification: Fungal isolates are identified based on morphological characteristics and molecular techniques, primarily through sequencing of the internal transcribed spacer (ITS) region of the ribosomal DNA.

-

Cultivation for Metabolite Production: For large-scale production of secondary metabolites, the fungus is cultivated in solid or liquid media. Common solid substrates include rice, corn meal, or PDA. Liquid fermentation is often carried out in Potato Dextrose Broth (PDB) or other nutrient-rich media in shake flasks or fermenters. Incubation is typically performed at room temperature for several weeks.

Extraction and Isolation of Secondary Metabolites

-

Extraction: The fungal culture (mycelium and/or culture broth) is extracted with organic solvents of increasing polarity, such as ethyl acetate, methanol, or a mixture of chloroform (B151607) and methanol. The crude extract is obtained after evaporation of the solvent.

-

Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solvent-solvent partitioning or column chromatography over silica (B1680970) gel. This separates the complex mixture into simpler fractions based on polarity.

-

Purification: Individual compounds are purified from the fractions using a combination of chromatographic techniques. High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18), is the most common method for final purification. Other techniques like Sephadex LH-20 column chromatography may also be employed.

Structure Elucidation

The chemical structure of a purified secondary metabolite is determined using a combination of spectroscopic and spectrometric methods:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the relative stereochemistry.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

-

Chiroptical Methods: Electronic Circular Dichroism (ECD) and Optical Rotation (OR) are used to determine the absolute configuration of chiral molecules, often in combination with quantum chemical calculations.

Bioassays

Purified compounds are screened for various biological activities using established in vitro assays:

-

Cytotoxicity Assays: The cytotoxic activity against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

-

Antimicrobial Assays: The antibacterial and antifungal activities are determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar diffusion methods.

-

Enzyme Inhibition Assays: Specific assays are used to evaluate the inhibitory activity against particular enzymes, such as acetylcholinesterase.

-

Antioxidant Assays: The antioxidant potential can be assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Visualizations: Workflows and Pathways

Experimental Workflow for Bioactive Metabolite Discovery

The following diagram illustrates the general workflow for the discovery of bioactive secondary metabolites from Phomopsis sp..

Biosynthetic Pathways of Major Secondary Metabolites

The biosynthesis of the diverse secondary metabolites in Phomopsis sp. follows complex enzymatic pathways. The diagrams below provide a simplified overview of the biosynthesis of polyketides and terpenoids.

Polyketide Biosynthesis

Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The pathway starts with a starter unit (usually acetyl-CoA) and extender units (usually malonyl-CoA).

Terpenoid Biosynthesis

Terpenoids are derived from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) pathway in fungi.

Conclusion and Future Perspectives

Phomopsis species represent a rich and largely untapped source of novel, bioactive secondary metabolites with significant potential for pharmaceutical and agrochemical applications. The continued exploration of these fungi, particularly from unique ecological niches, is likely to yield new chemical entities with diverse biological activities. Future research should focus on the application of modern analytical techniques, such as genomics and metabolomics, to accelerate the discovery of novel compounds and to elucidate their biosynthetic pathways. Furthermore, a deeper understanding of the regulatory networks governing secondary metabolism in Phomopsis will be crucial for developing strategies to enhance the production of desired compounds through metabolic engineering. The information presented in this guide serves as a valuable resource for researchers dedicated to harnessing the chemical potential of this fascinating fungal genus.

References

- 1. Bioactive Secondary Metabolites from Phomopsis sp., an Endophytic Fungus from Senna spectabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Secondary Metabolites of Phomopsis sp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Phomopsis, the anamorph of Diaporthe, is a prolific and versatile producer of a vast array of secondary metabolites. These compounds, not essential for the primary growth of the fungus, play crucial roles in its ecological interactions and have garnered significant attention from the scientific community for their diverse and potent biological activities. As endophytes, pathogens, and saprobes, Phomopsis species are found in a wide range of terrestrial and marine environments, leading to a remarkable chemical diversity in their metabolic products.[1][2][3][4][5][6] This guide provides a comprehensive technical overview of the secondary metabolites from Phomopsis sp., focusing on their chemical classification, biological activities, and the experimental methodologies used for their discovery and characterization.

Chemical Diversity of Phomopsis sp. Secondary Metabolites

The secondary metabolites produced by Phomopsis sp. are structurally diverse and can be broadly categorized into several major classes, with polyketides being the most abundant.[1][2][3][6] Other significant classes include terpenoids, alkaloids, cytochalasins, steroids, and flavonoids.[5]

Table 1: Major Classes of Secondary Metabolites from Phomopsis sp.

| Chemical Class | Description | Examples |

| Polyketides | A large and structurally diverse group of natural products synthesized through the condensation of acetyl-CoA and malonyl-CoA subunits. This class includes xanthones, chromones, and pyrones.[1][2][3][6] | Phomoxanthones, Cytochalasins, Alternariol |

| Terpenoids | A class of naturally occurring organic chemicals derived from isoprene units. They are classified by the number of isoprene units they contain. | Phomenes (sesquiterpenoids) |

| Alkaloids | A group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. | Phomopsins |

| Cytochalasins | A group of fungal metabolites characterized by a highly substituted perhydroisoindolone ring system fused to a macrocyclic ring. | Cytochalasin H, Cytochalasin J |

| Steroids | A class of organic compounds with a characteristic four-ring steroid nucleus. | Ergosterol peroxide |

| Flavonoids | A class of plant and fungal secondary metabolites with a general structure of a 15-carbon skeleton. |

Biological Activities of Phomopsis sp. Secondary Metabolites

The secondary metabolites from Phomopsis sp. exhibit a wide spectrum of biological activities, making them promising candidates for drug discovery and development. These activities include cytotoxic, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4][5][6]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for some of the most potent bioactive secondary metabolites isolated from Phomopsis sp..

Table 2: Cytotoxic Activity of Phomopsis sp. Secondary Metabolites (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| Phomoxanthone A | A549 (Lung carcinoma) | 2.6 | [2] |

| Phomoxanthone A | PC3 (Prostate cancer) | 2.4 | [2] |

| Phomoxanthone B | NB4 (Promyelocytic leukemia) | 5.2 | [2] |

| Phomoxanthone B | A549 (Lung carcinoma) | 7.8 | [2] |

| Phomoxanthone B | SHSY5Y (Neuroblastoma) | 9.2 | [2] |

| Phomoxanthone B | PC3 (Prostate cancer) | 6.5 | [2] |

| Phomoxanthone B | MCF7 (Breast cancer) | 8.1 | [2] |

| Cytochalasin H | Various cancer cell lines | 0.07 - 7.8 | [3] |

| A Xanthone derivative | HEp-2 (Larynx carcinoma) | 9 | [3] |

| A Xanthone derivative | HepG2 (Hepatocellular carcinoma) | 16 | [3] |

| Two Xanthone derivatives | A549 (Lung carcinoma) | 3.6 - 8.7 | [3] |

| Two Xanthone derivatives | SHSY5Y (Neuroblastoma) | 3.6 - 8.7 | [3] |

Table 3: Antimicrobial Activity of Phomopsis sp. Secondary Metabolites (MIC values)

| Compound | Microorganism | MIC | Reference |

| Phomolide B | Staphylococcus aureus | 6.25 µg/mL | [1][7][8] |

| Phomolide B | Methicillin-resistant S. aureus (MRSA) | 6.25 µg/mL | [1][7][8] |

| Colletotricholide A | Staphylococcus aureus | 1.56 µg/mL | [1] |

| Hydroxyvertixanthone | Candida albicans | 128 µg/mL | [2] |

| Hydroxyvertixanthone | Escherichia coli | 256 µg/mL | [2] |

| Hydroxyvertixanthone | Staphylococcus aureus | 256 µg/mL | [2] |

Experimental Protocols

The discovery and characterization of novel secondary metabolites from Phomopsis sp. involve a series of systematic experimental procedures.

Fungal Isolation and Cultivation

-

Isolation: Endophytic Phomopsis species are typically isolated from surface-sterilized plant tissues (leaves, stems, roots) plated on a suitable growth medium such as Potato Dextrose Agar (PDA).

-

Identification: Fungal isolates are identified based on morphological characteristics and molecular techniques, primarily through sequencing of the internal transcribed spacer (ITS) region of the ribosomal DNA.

-

Cultivation for Metabolite Production: For large-scale production of secondary metabolites, the fungus is cultivated in solid or liquid media. Common solid substrates include rice, corn meal, or PDA. Liquid fermentation is often carried out in Potato Dextrose Broth (PDB) or other nutrient-rich media in shake flasks or fermenters. Incubation is typically performed at room temperature for several weeks.

Extraction and Isolation of Secondary Metabolites

-

Extraction: The fungal culture (mycelium and/or culture broth) is extracted with organic solvents of increasing polarity, such as ethyl acetate, methanol, or a mixture of chloroform and methanol. The crude extract is obtained after evaporation of the solvent.

-

Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solvent-solvent partitioning or column chromatography over silica gel. This separates the complex mixture into simpler fractions based on polarity.

-

Purification: Individual compounds are purified from the fractions using a combination of chromatographic techniques. High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18), is the most common method for final purification. Other techniques like Sephadex LH-20 column chromatography may also be employed.

Structure Elucidation

The chemical structure of a purified secondary metabolite is determined using a combination of spectroscopic and spectrometric methods:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the relative stereochemistry.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

-

Chiroptical Methods: Electronic Circular Dichroism (ECD) and Optical Rotation (OR) are used to determine the absolute configuration of chiral molecules, often in combination with quantum chemical calculations.

Bioassays

Purified compounds are screened for various biological activities using established in vitro assays:

-

Cytotoxicity Assays: The cytotoxic activity against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

-

Antimicrobial Assays: The antibacterial and antifungal activities are determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar diffusion methods.

-

Enzyme Inhibition Assays: Specific assays are used to evaluate the inhibitory activity against particular enzymes, such as acetylcholinesterase.

-

Antioxidant Assays: The antioxidant potential can be assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Visualizations: Workflows and Pathways

Experimental Workflow for Bioactive Metabolite Discovery

The following diagram illustrates the general workflow for the discovery of bioactive secondary metabolites from Phomopsis sp..

Biosynthetic Pathways of Major Secondary Metabolites

The biosynthesis of the diverse secondary metabolites in Phomopsis sp. follows complex enzymatic pathways. The diagrams below provide a simplified overview of the biosynthesis of polyketides and terpenoids.

Polyketide Biosynthesis

Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The pathway starts with a starter unit (usually acetyl-CoA) and extender units (usually malonyl-CoA).

Terpenoid Biosynthesis

Terpenoids are derived from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate pathway in fungi.

Conclusion and Future Perspectives

Phomopsis species represent a rich and largely untapped source of novel, bioactive secondary metabolites with significant potential for pharmaceutical and agrochemical applications. The continued exploration of these fungi, particularly from unique ecological niches, is likely to yield new chemical entities with diverse biological activities. Future research should focus on the application of modern analytical techniques, such as genomics and metabolomics, to accelerate the discovery of novel compounds and to elucidate their biosynthetic pathways. Furthermore, a deeper understanding of the regulatory networks governing secondary metabolism in Phomopsis will be crucial for developing strategies to enhance the production of desired compounds through metabolic engineering. The information presented in this guide serves as a valuable resource for researchers dedicated to harnessing the chemical potential of this fascinating fungal genus.

References

- 1. Bioactive Secondary Metabolites from Phomopsis sp., an Endophytic Fungus from Senna spectabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Phomosine D: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomosine D is a naturally occurring diaryl ether metabolite isolated from endophytic fungi of the genus Phomopsis. This document provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It includes detailed experimental protocols, a summary of its physicochemical and biological properties, and visual representations of its isolation workflow. This guide is intended to serve as a valuable resource for researchers interested in natural product chemistry, mycology, and drug discovery.

Discovery

This compound was first reported in 2005 by Dai et al. as part of a study on the chemical constituents of an endophytic fungus, Phomopsis sp., isolated from the plant Adenocarpus foliolosus.[1] This discovery highlighted the potential of endophytic fungi as a source of novel and structurally diverse secondary metabolites. Subsequent studies have also identified this compound in other Diaporthe sp. (the teleomorph of Phomopsis).[2][3][4]

Physicochemical Properties

This compound is a highly substituted diaryl ether with the chemical formula C18H20O7.[1] Its structure was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5]

| Property | Value | Reference |

| CAS Number | 874918-37-3 | [1] |

| Molecular Formula | C18H20O7 | [1][6] |

| Molecular Weight | 348.3 g/mol | [1][6] |

| Formal Name | 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester | [1] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol | [1] |

| Origin | Fungus (Phomopsis sp., Apiospora sp.) | [1] |

Isolation Protocol

The following is a generalized protocol for the isolation of this compound based on published methods.[4]

Fungal Cultivation

The endophytic fungus Diaporthe sp. F2934 is cultivated on a solid medium.

-

Medium: Malt Extract Agar (B569324)

-

Vessel: Petri dishes

-

Incubation Temperature: 25°C

-

Incubation Time: 15 days

Extraction

-

The fungal mycelium is harvested from the agar plates.

-

The mycelium is subjected to sonication in the presence of ethyl acetate (B1210297) to extract the secondary metabolites.

-

The resulting crude extract is then concentrated under reduced pressure.

Chromatographic Purification

The crude extract is fractionated using a combination of chromatographic techniques to isolate this compound.

-

Initial Fractionation: Classic column chromatography.

-

Final Purification: High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates the general workflow for the isolation of this compound.

Biological Activity

The biological activity of this compound has been investigated in several studies, with some conflicting reports.

| Activity | Organism/Cell Line | Result | Reference |

| Antifungal | Botrytis megaterium, Micrococcus violaceum | Active | [7][8] |

| Algicidal | - | Active | [7][8] |

| Antibacterial | 15 different microorganisms | Inactive | [4][5] |

| General Bioactivity | - | Inactive in some assays | [2][3] |

It is important to note that the bioactivity of a compound can be highly dependent on the specific assay conditions and the organisms or cell lines tested. The initial reports of antifungal and algicidal activity suggest that this compound may have potential as a lead compound for the development of new antimicrobial agents.[7][8] However, the lack of activity in other screens indicates that further investigation is needed to fully understand its biological profile.[2][3][4][5]

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways and the precise mechanism of action of this compound have not been elucidated. Given its reported antifungal activity, it is plausible that it may interfere with essential cellular processes in fungi, such as cell wall synthesis, membrane integrity, or metabolic pathways. Further research, including transcriptomic and proteomic studies, would be necessary to identify its molecular targets and understand its mode of action.

The following diagram represents a hypothetical logical workflow for investigating the mechanism of action of this compound.

Conclusion

This compound represents an interesting example of the chemical diversity found within endophytic fungi. While its biological activity profile is still under investigation, the initial findings of antifungal and algicidal properties warrant further exploration. This technical guide provides a solid foundation for researchers to build upon, offering detailed information on its discovery, isolation, and known properties. Future research should focus on elucidating its mechanism of action and exploring its potential for therapeutic or agricultural applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Potential of Secondary Metabolites of Diaporthe Species Associated with Terrestrial and Marine Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical constituents and their antibacterial activity from the tropical endophytic fungus Diaporthe sp. F2934 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound 874918-37-3 | MCE [medchemexpress.cn]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Phomosine D: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomosine D is a naturally occurring diaryl ether metabolite isolated from endophytic fungi of the genus Phomopsis. This document provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It includes detailed experimental protocols, a summary of its physicochemical and biological properties, and visual representations of its isolation workflow. This guide is intended to serve as a valuable resource for researchers interested in natural product chemistry, mycology, and drug discovery.

Discovery

This compound was first reported in 2005 by Dai et al. as part of a study on the chemical constituents of an endophytic fungus, Phomopsis sp., isolated from the plant Adenocarpus foliolosus.[1] This discovery highlighted the potential of endophytic fungi as a source of novel and structurally diverse secondary metabolites. Subsequent studies have also identified this compound in other Diaporthe sp. (the teleomorph of Phomopsis).[2][3][4]

Physicochemical Properties

This compound is a highly substituted diaryl ether with the chemical formula C18H20O7.[1] Its structure was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5]

| Property | Value | Reference |

| CAS Number | 874918-37-3 | [1] |

| Molecular Formula | C18H20O7 | [1][6] |

| Molecular Weight | 348.3 g/mol | [1][6] |

| Formal Name | 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester | [1] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol | [1] |

| Origin | Fungus (Phomopsis sp., Apiospora sp.) | [1] |

Isolation Protocol

The following is a generalized protocol for the isolation of this compound based on published methods.[4]

Fungal Cultivation

The endophytic fungus Diaporthe sp. F2934 is cultivated on a solid medium.

-

Medium: Malt Extract Agar (B569324)

-

Vessel: Petri dishes

-

Incubation Temperature: 25°C

-

Incubation Time: 15 days

Extraction

-

The fungal mycelium is harvested from the agar plates.

-

The mycelium is subjected to sonication in the presence of ethyl acetate (B1210297) to extract the secondary metabolites.

-

The resulting crude extract is then concentrated under reduced pressure.

Chromatographic Purification

The crude extract is fractionated using a combination of chromatographic techniques to isolate this compound.

-

Initial Fractionation: Classic column chromatography.

-

Final Purification: High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates the general workflow for the isolation of this compound.

Biological Activity

The biological activity of this compound has been investigated in several studies, with some conflicting reports.

| Activity | Organism/Cell Line | Result | Reference |

| Antifungal | Botrytis megaterium, Micrococcus violaceum | Active | [7][8] |

| Algicidal | - | Active | [7][8] |

| Antibacterial | 15 different microorganisms | Inactive | [4][5] |

| General Bioactivity | - | Inactive in some assays | [2][3] |

It is important to note that the bioactivity of a compound can be highly dependent on the specific assay conditions and the organisms or cell lines tested. The initial reports of antifungal and algicidal activity suggest that this compound may have potential as a lead compound for the development of new antimicrobial agents.[7][8] However, the lack of activity in other screens indicates that further investigation is needed to fully understand its biological profile.[2][3][4][5]

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways and the precise mechanism of action of this compound have not been elucidated. Given its reported antifungal activity, it is plausible that it may interfere with essential cellular processes in fungi, such as cell wall synthesis, membrane integrity, or metabolic pathways. Further research, including transcriptomic and proteomic studies, would be necessary to identify its molecular targets and understand its mode of action.

The following diagram represents a hypothetical logical workflow for investigating the mechanism of action of this compound.

Conclusion

This compound represents an interesting example of the chemical diversity found within endophytic fungi. While its biological activity profile is still under investigation, the initial findings of antifungal and algicidal properties warrant further exploration. This technical guide provides a solid foundation for researchers to build upon, offering detailed information on its discovery, isolation, and known properties. Future research should focus on elucidating its mechanism of action and exploring its potential for therapeutic or agricultural applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Potential of Secondary Metabolites of Diaporthe Species Associated with Terrestrial and Marine Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical constituents and their antibacterial activity from the tropical endophytic fungus Diaporthe sp. F2934 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound 874918-37-3 | MCE [medchemexpress.cn]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Phomosine D: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomosine D is a naturally occurring diaryl ether metabolite isolated from endophytic fungi of the genus Phomopsis. This document provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It includes detailed experimental protocols, a summary of its physicochemical and biological properties, and visual representations of its isolation workflow. This guide is intended to serve as a valuable resource for researchers interested in natural product chemistry, mycology, and drug discovery.

Discovery

This compound was first reported in 2005 by Dai et al. as part of a study on the chemical constituents of an endophytic fungus, Phomopsis sp., isolated from the plant Adenocarpus foliolosus.[1] This discovery highlighted the potential of endophytic fungi as a source of novel and structurally diverse secondary metabolites. Subsequent studies have also identified this compound in other Diaporthe sp. (the teleomorph of Phomopsis).[2][3][4]

Physicochemical Properties

This compound is a highly substituted diaryl ether with the chemical formula C18H20O7.[1] Its structure was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5]

| Property | Value | Reference |

| CAS Number | 874918-37-3 | [1] |

| Molecular Formula | C18H20O7 | [1][6] |

| Molecular Weight | 348.3 g/mol | [1][6] |

| Formal Name | 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester | [1] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol | [1] |

| Origin | Fungus (Phomopsis sp., Apiospora sp.) | [1] |

Isolation Protocol

The following is a generalized protocol for the isolation of this compound based on published methods.[4]

Fungal Cultivation

The endophytic fungus Diaporthe sp. F2934 is cultivated on a solid medium.

-

Medium: Malt Extract Agar

-

Vessel: Petri dishes

-

Incubation Temperature: 25°C

-

Incubation Time: 15 days

Extraction

-

The fungal mycelium is harvested from the agar plates.

-

The mycelium is subjected to sonication in the presence of ethyl acetate to extract the secondary metabolites.

-

The resulting crude extract is then concentrated under reduced pressure.

Chromatographic Purification

The crude extract is fractionated using a combination of chromatographic techniques to isolate this compound.

-

Initial Fractionation: Classic column chromatography.

-

Final Purification: High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates the general workflow for the isolation of this compound.

Biological Activity

The biological activity of this compound has been investigated in several studies, with some conflicting reports.

| Activity | Organism/Cell Line | Result | Reference |

| Antifungal | Botrytis megaterium, Micrococcus violaceum | Active | [7][8] |

| Algicidal | - | Active | [7][8] |

| Antibacterial | 15 different microorganisms | Inactive | [4][5] |

| General Bioactivity | - | Inactive in some assays | [2][3] |

It is important to note that the bioactivity of a compound can be highly dependent on the specific assay conditions and the organisms or cell lines tested. The initial reports of antifungal and algicidal activity suggest that this compound may have potential as a lead compound for the development of new antimicrobial agents.[7][8] However, the lack of activity in other screens indicates that further investigation is needed to fully understand its biological profile.[2][3][4][5]

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways and the precise mechanism of action of this compound have not been elucidated. Given its reported antifungal activity, it is plausible that it may interfere with essential cellular processes in fungi, such as cell wall synthesis, membrane integrity, or metabolic pathways. Further research, including transcriptomic and proteomic studies, would be necessary to identify its molecular targets and understand its mode of action.

The following diagram represents a hypothetical logical workflow for investigating the mechanism of action of this compound.

Conclusion

This compound represents an interesting example of the chemical diversity found within endophytic fungi. While its biological activity profile is still under investigation, the initial findings of antifungal and algicidal properties warrant further exploration. This technical guide provides a solid foundation for researchers to build upon, offering detailed information on its discovery, isolation, and known properties. Future research should focus on elucidating its mechanism of action and exploring its potential for therapeutic or agricultural applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Potential of Secondary Metabolites of Diaporthe Species Associated with Terrestrial and Marine Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical constituents and their antibacterial activity from the tropical endophytic fungus Diaporthe sp. F2934 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound 874918-37-3 | MCE [medchemexpress.cn]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

physical and chemical properties of Phomosine D

An In-depth Whitepaper on the Physical, Chemical, and Biological Properties of a Fungal Metabolite

Introduction

Phomosine D is a naturally occurring polyketide, specifically a highly substituted biaryl ether, produced by endophytic fungi of the Phomopsis genus (also known as Diaporthe). First isolated from a Phomopsis species found in the plant Adenocarpus foliolosus, this metabolite represents one of several related phomosine compounds. As with many fungal secondary metabolites, there is interest in its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines the methodologies for its isolation and characterization, and summarizes its reported biological activity. This document is intended for researchers in natural products chemistry, mycology, and drug development.

Physical and Chemical Properties

The definitive physical and chemical characteristics of this compound are summarized below. While some data, such as a specific melting point and detailed spectral data, are not widely reported in publicly available literature, the core structural and chemical information has been established.

| Property | Value | Citation |

| Molecular Formula | C₁₈H₂₀O₇ | |

| Molecular Weight | 348.3 g/mol | |

| CAS Number | 874918-37-3 | |

| Formal Name | 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester | |

| Appearance | Solid | |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | |

| Melting Point | Not Reported | |

| ¹H NMR Data | Not Reported | |

| ¹³C NMR Data | Not Reported | |

| IR Spectral Data | Not Reported | |

| Mass Spectrometry Data | Not Reported |

Experimental Protocols

Detailed experimental protocols for the original isolation and characterization of this compound are not fully available. However, this section provides detailed, generalized methodologies that are standard in the field of natural product chemistry for the isolation and structural elucidation of fungal metabolites like this compound.

General Protocol for Isolation and Purification of Fungal Metabolites

The isolation of this compound from its fungal source, Phomopsis sp., follows a multi-step process common for microbial secondary metabolites. This involves cultivation of the fungus, extraction of the metabolites, and chromatographic separation to purify the compound of interest.

-

Fungal Culture: A pure strain of the endophytic fungus Phomopsis sp. is typically grown on a suitable nutrient medium, such as Potato Dextrose Agar (PDA) for solid-state fermentation or Potato Dextrose Broth (PDB) for liquid fermentation. The culture is incubated under controlled conditions (e.g., 25°C) for a period of 2-4 weeks to allow for sufficient growth and production of secondary metabolites.

-

Extraction: The fungal biomass and/or the liquid broth are harvested. The metabolites are then extracted using organic solvents. Ethyl acetate is commonly used to extract a broad range of moderately polar compounds like this compound. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to separate the complex mixture of compounds.

-

Column Chromatography (CC): The extract is first fractionated using column chromatography over a stationary phase like silica (B1680970) gel or Sephadex LH-20, with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Thin Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing the compound of interest.

-

High-Performance Liquid Chromatography (HPLC): The promising fractions are further purified by preparative or semi-preparative HPLC, often using a C18 column with a methanol/water or acetonitrile/water solvent system, to yield the pure compound.

-

General Protocol for Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (such as ESI-TOF-MS) is used to determine the exact mass of the molecule. This allows for the calculation of its molecular formula (C₁₈H₂₀O₇ for this compound).

-